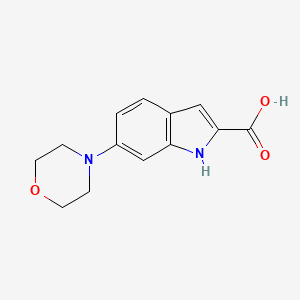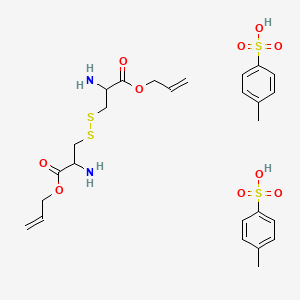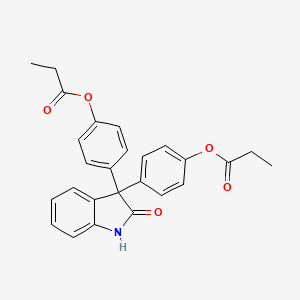
Oxyphenisatine Dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyphenisatine Dipropionate is a chemical compound known for its laxative properties. It is a derivative of oxyphenisatine, which was widely used as a laxative until it was withdrawn from the market due to its association with liver damage . The compound is characterized by the presence of two propionate groups attached to the oxyphenisatine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyphenisatine Dipropionate typically involves the condensation of isatin with phenol, followed by esterification with propionic anhydride. The reaction conditions include the use of strong acids to protonate the ketone group of isatin, facilitating the condensation reaction . The esterification step requires the presence of a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as column chromatography using silica gel to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxyphenisatine Dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and condensation reactions.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Although withdrawn as a laxative, it is studied for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Oxyphenisatine Dipropionate involves its interaction with the gastrointestinal tract. It stimulates the mucosal lining, leading to increased peristalsis and bowel movements. The molecular targets include adenylate cyclase and mucosal permeability pathways .
Comparison with Similar Compounds
Similar Compounds
Bisacodyl: Another laxative with similar properties but different chemical structure.
Sodium Picosulfate: A laxative that is also used for bowel cleansing.
Phenolphthalein: Previously used as a laxative but withdrawn due to safety concerns.
Uniqueness
Oxyphenisatine Dipropionate is unique due to its specific esterification with propionic acid, which differentiates it from other laxatives. This modification affects its pharmacokinetics and pharmacodynamics, making it distinct in its action and metabolism .
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[4-[2-oxo-3-(4-propanoyloxyphenyl)-1H-indol-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C26H23NO5/c1-3-23(28)31-19-13-9-17(10-14-19)26(21-7-5-6-8-22(21)27-25(26)30)18-11-15-20(16-12-18)32-24(29)4-2/h5-16H,3-4H2,1-2H3,(H,27,30) |
InChI Key |
CPVBCDLXWGSXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
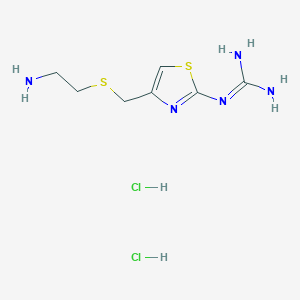
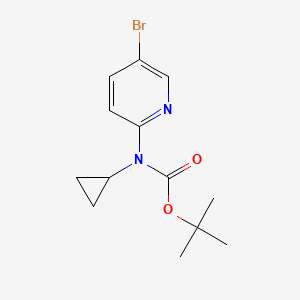
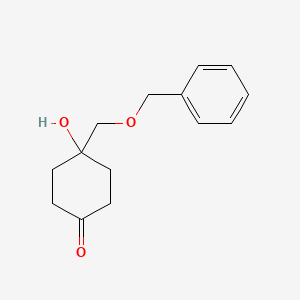
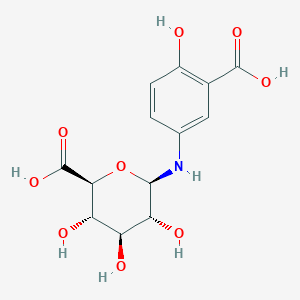
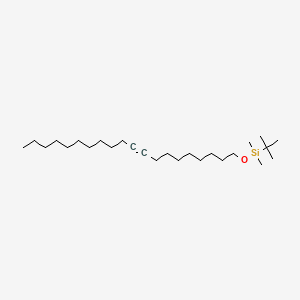
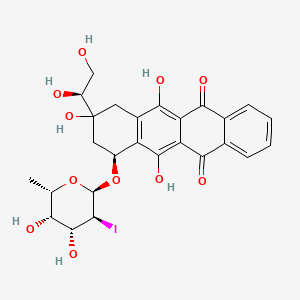
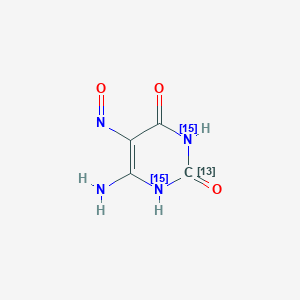
![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
